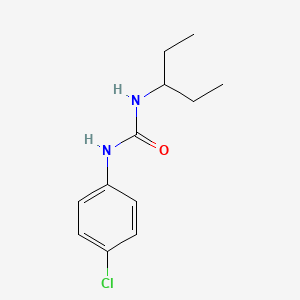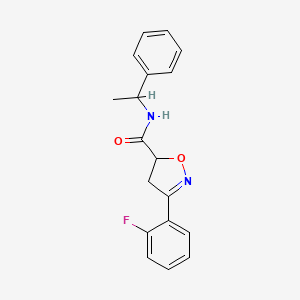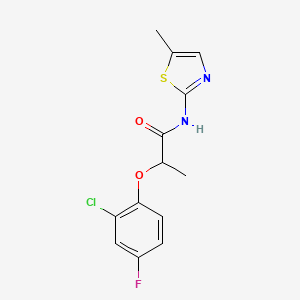![molecular formula C16H14ClN3O B4819255 N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4819255.png)
N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide
Overview
Description
N~4~-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 5-chloro substituent on the indole ring and the isonicotinamide group adds to its chemical uniqueness and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the 5-Chloro Substituent: Chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Isonicotinamide Group: The final step involves the coupling of the indole derivative with isonicotinic acid or its derivatives using coupling reagents like dicyclo
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-1-2-15-14(9-13)12(10-20-15)5-8-19-16(21)11-3-6-18-7-4-11/h1-4,6-7,9-10,20H,5,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUQVWQOQRXKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-[(2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4819178.png)
![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)

![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)

![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4819202.png)
![1-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4819208.png)
![1-chloro-4-({4-[(Z)-2-nitroethenyl]phenyl}sulfanyl)benzene](/img/structure/B4819211.png)
![8-chloro-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4819215.png)

![1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4819235.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4819248.png)
![6-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4819249.png)

